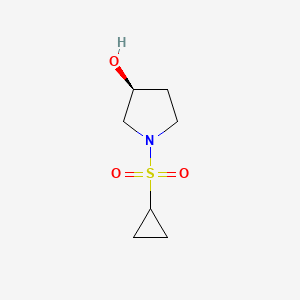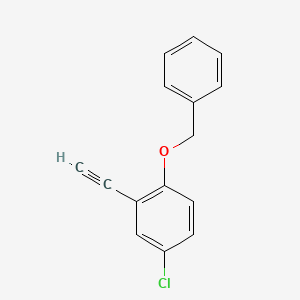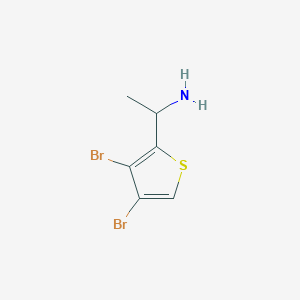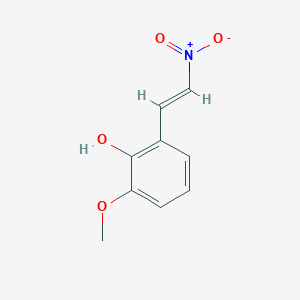
Diethyl aziridin-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl aziridin-2-ylphosphonate is a chemical compound that belongs to the class of aziridine phosphonates Aziridines are three-membered nitrogen-containing heterocycles, and phosphonates are esters of phosphonic acids
Vorbereitungsmethoden
Diethyl aziridin-2-ylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of vinyl phosphonate or acetyl phosphonate with an appropriate aziridine precursor. The reaction typically proceeds under mild conditions using an alkaline solution of lithium hydroxide, which allows for controlled mono-hydrolysis without opening the aziridine ring . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Analyse Chemischer Reaktionen
Diethyl aziridin-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl aziridin-2-ylphosphonate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its cytotoxicity against certain cancer cell lines.
Materials Science: It can be used as a building block for synthesizing novel materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl aziridin-2-ylphosphonate involves its interaction with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its cytotoxic and antibacterial activities .
Vergleich Mit ähnlichen Verbindungen
Diethyl aziridin-2-ylphosphonate can be compared with other aziridine phosphonates and aminophosphonic acids. Similar compounds include:
N-substituted aziridine diethyl phosphonates: These compounds have similar structural features but differ in their substituents, which can affect their reactivity and biological activity.
Aminophosphonic acids: These are analogues of natural amino acids and have been extensively studied for their biological activities.
This compound is unique due to its specific aziridine ring structure and the presence of phosphonate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35212-68-1 |
|---|---|
Molekularformel |
C6H14NO3P |
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
2-diethoxyphosphorylaziridine |
InChI |
InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)6-5-7-6/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
KHKCENZKQRKPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1CN1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)





